molecular formula C19H14ClFN6O2 B12375197 Antitumor agent-123

Antitumor agent-123

Cat. No.: B12375197
M. Wt: 412.8 g/mol
InChI Key: QRUSZVPTAHHJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitumor agent-123 is a compound known for its potent antitumor properties. It effectively inhibits multiple kinase targets, including Janus kinase 2, Janus kinase 3, histone deacetylase 1, and histone deacetylase 6. This compound exhibits moderate activity in solid tumor models and has shown promise in preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-123 involves multiple steps, including the formation of purine-benzohydroxamate structures. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-123 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antitumor properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting tumor growth .

Mechanism of Action

Antitumor agent-123 exerts its effects by inhibiting multiple kinase targets, including Janus kinase 2, Janus kinase 3, histone deacetylase 1, and histone deacetylase 6. These targets play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of tumor growth and induction of apoptosis .

Properties

Molecular Formula

C19H14ClFN6O2

Molecular Weight

412.8 g/mol

IUPAC Name

4-[[6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-hydroxybenzamide

InChI

InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25)

InChI Key

QRUSZVPTAHHJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO

Origin of Product

United States

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